4-Piperazin-1-yl-3-(trifluoromethyl)aniline, a compound characterized by its trifluoromethyl group and piperazine moiety, is notable in organic chemistry for its potential applications in pharmaceuticals and agrochemicals. This compound is classified under the category of low-molecular-weight organic compounds, specifically as an aromatic amine due to the presence of an aniline structure. The trifluoromethyl group enhances its biological activity and lipophilicity, making it a subject of interest in medicinal chemistry.
The synthesis of 4-piperazin-1-yl-3-(trifluoromethyl)aniline can be achieved through several methods, primarily involving the reaction of 4-trifluoromethylaniline with piperazine derivatives. One effective method includes the use of diethanolamine and thionyl chloride to produce bis(2-chloroethyl)amine, which then reacts with 4-trifluoromethylaniline under controlled heating conditions to yield the desired piperazine derivative .
The reaction typically involves:
The molecular formula for 4-piperazin-1-yl-3-(trifluoromethyl)aniline is . The structure features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring.
The compound can participate in various chemical reactions typical for aromatic amines, including electrophilic aromatic substitution due to the electron-donating nature of the amino group. Additionally, it may undergo reductive amination processes to form more complex derivatives.
Reactions involving this compound often require careful control of conditions such as temperature and pressure to ensure high yields and selectivity. For instance, reactions with trifluoromethylating agents can be optimized using specific catalysts and solvents .
The mechanism of action for compounds like 4-piperazin-1-yl-3-(trifluoromethyl)aniline often involves interaction with biological targets such as receptors or enzymes. The trifluoromethyl group enhances binding affinity due to its unique electronic properties.
Studies have shown that analogs of this compound exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. The precise mechanism often involves modulation of signaling pathways through receptor interaction .
4-Piperazin-1-yl-3-(trifluoromethyl)aniline has significant applications in:
The diverse applications highlight the importance of this compound in both industrial and research settings, making it a valuable subject for ongoing studies in synthetic chemistry and pharmacology.
Piperazine is a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. Its high water solubility (pKa ~9.8) and capacity for hydrogen bonding significantly enhance drug bioavailability. In antitubercular agents, piperazine improves:
Piperazine-containing anti-TB agents demonstrate low MIC values against both drug-sensitive and resistant strains. For example, the clinical candidate PBTZ169 (a piperazine-benzothiazinone hybrid) inhibits DprE1 with an MIC of 0.05–0.2 µg/mL against multidrug-resistant TB (MDR-TB) [2]. Similarly, nitrofuranyl methyl piperazines exhibit MICs as low as 0.0072 µM against M. tuberculosis H37Rv by disrupting mycobacterial membrane integrity [10].
Table 1: Antitubercular Activity of Piperazine-Containing Compounds
Compound | Structure | MIC (µM) vs. H37Rv | Target/Mechanism |
---|---|---|---|
PBTZ169 | Piperazine-benzothiazinone | 0.002–0.004 | DprE1 inhibitor |
Nitrofuranyl-14f | 4-tert-Butyl piperazine derivative | 0.0072 | Membrane disruption |
Gatifloxacin | Fluoroquinolone-piperazine hybrid | 0.12 | DNA gyrase inhibition |
4-Piperazin-1-yl-3-(trifluoromethyl)aniline prototype | Aniline-piperazine core | 0.15 (predicted) | Hybrid scaffold |
The trifluoromethyl (–CF₃) group is a strategic pharmacophore due to its high electronegativity, metabolic stability, and lipophilicity. Key mechanisms include:
In antimicrobial scaffolds, trifluoromethylation boosts potency 5- to 20-fold compared to methyl or chloro analogs. Bithiazole derivatives with 4-CF₃ substitutions exhibit MICs of 1.82 µM against human rhinovirus and 8.37 µM against enterovirus, outperforming methyl analogs (MIC >50 µM) [7]. Phenothiazines bearing –CF₃ also show broad-spectrum activity against Gram-positive bacteria (MIC 4–8 µg/mL) due to enhanced membrane partitioning [3]. For 4-Piperazin-1-yl-3-(trifluoromethyl)aniline, the meta-trifluoromethyl group on the aniline ring disrupts mycobacterial lipid biosynthesis, particularly targeting enzymes like InhA involved in mycolic acid elongation.
Table 2: Impact of Trifluoromethyl Substitution on Antimicrobial Activity
Compound Class | –CF₃ Analog MIC (µM) | –CH₃ Analog MIC (µM) | Activity Enhancement |
---|---|---|---|
Bithiazoles (vs. EV-D68) | 8.37 | >50 | >6-fold |
Phenothiazines (vs. S. aureus) | 8.0 µg/mL | 32.0 µg/mL | 4-fold |
Piperazine-quinolines | 0.19 (H37Rv) | 1.42 (H37Rv) | 7.5-fold |
Cinnamic acid derivatives (e.g., ferulic acid, p-coumaric acid) possess intrinsic antimycobacterial properties via membrane disruption and reactive oxygen species (ROS) generation. However, their utility is limited by poor pharmacokinetics. Hybridization with 4-Piperazin-1-yl-3-(trifluoromethyl)aniline addresses these gaps:
SAR studies show that coupling trans-cinnamic acid to the aniline nitrogen of 4-Piperazin-1-yl-3-(trifluoromethyl)aniline yields analogs with MICs of 0.41–5.24 µM against M. tuberculosis—10-fold lower than standalone cinnamic acids (MIC >50 µM) [4]. The amide linker between the two pharmacophores is critical, as ester or ether linkages reduce potency by 90%.
Table 3: Antitubercular Activity of Cinnamic Acid-Piperazine-Aniline Hybrids
Hybrid Structure | Linker Type | MIC (µM) vs. H37Rv | Potency vs. Parent |
---|---|---|---|
Aniline-Cinnamamide | Amide | 0.41 | 12-fold vs. cinnamic acid |
Piperazine-Cinnamate ester | Ester | 8.32 | 1.5-fold vs. cinnamic acid |
4-Piperazin-1-yl-3-(CF₃)aniline + Ferulic acid | Amide | 0.19 | 15-fold vs. ferulic acid |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7